4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate
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Overview
Description
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenyl group, a chlorophenyl group, and a trifluoroacetyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The starting material, 4-cyanophenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated reagent to form the cyanophenyl intermediate.
Formation of the Chlorophenyl Intermediate: 4-Chlorobenzaldehyde is subjected to a condensation reaction with a suitable amine to form the chlorophenyl intermediate.
Coupling Reaction: The cyanophenyl and chlorophenyl intermediates are coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl N-(2,6-dichlorophenyl)carbamate: This compound shares a similar cyanophenyl group but differs in the presence of a dichlorophenyl group instead of a chlorophenyl group.
4-Cyanophenyl 3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate: This compound is similar but contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoroacetyl group, in particular, enhances its stability and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(4-cyanophenyl) 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O3/c19-13-5-3-12(4-6-13)15(24-17(26)18(20,21)22)9-16(25)27-14-7-1-11(10-23)2-8-14/h1-8,15H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGUAENJBIHKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)CC(C2=CC=C(C=C2)Cl)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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